7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Overview
Description
“2H-3-Benzazepin-2-one, 7-bromo-1,3,4,5-tetrahydro-” is a chiral drug with excellent clinical efficacy, strong safety, and tiny side effects. It is used in the international antihypertensive drugs of angiotensin-converting enzyme inhibitors .
Synthesis Analysis
The synthesis of “2H-3-Benzazepin-2-one, 7-bromo-1,3,4,5-tetrahydro-” involves several steps. The process begins with the addition of heated melted polyphosphoric acid to a drying kettle. Then, 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions at a temperature of 60 °C. The mixture is then insulated for a reaction for 20 hours. The reaction solution is added dropwise to water to carry out hydrolysis. The resulting crude product is then washed, decolorized, filtered, cooled, centrifuged, and dried to give the final product .Molecular Structure Analysis
The molecular structure of “2H-3-Benzazepin-2-one, 7-bromo-1,3,4,5-tetrahydro-” can be represented by the InChI code:1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
. Chemical Reactions Analysis
The compound “2H-3-Benzazepin-2-one, 7-bromo-1,3,4,5-tetrahydro-” can be synthesized from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one . It can also be used as an intermediate in the synthesis of other compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.1. It has a melting point of 164 °C and a predicted boiling point of 383.2±42.0 °C. Its density is predicted to be 1.492±0.06 g/cm3. It is slightly soluble in ethanol, benzene, and acetone, but insoluble in water .Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
8-bromo-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-2-1-7-6-10(13)12-4-3-8(7)5-9/h1-2,5H,3-4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWSZAHNQWUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240310 | |
Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-84-6 | |
Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740842-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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